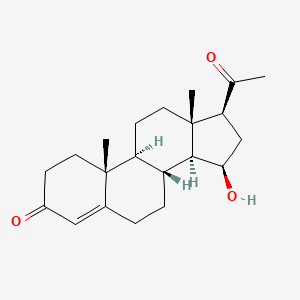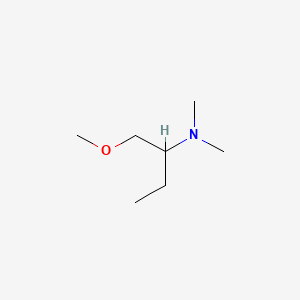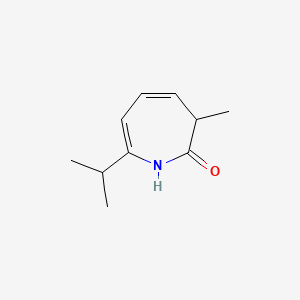
Sodium hexanitrocobaltate (III) (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hexanitrocobaltate (III) is a chemical compound with the formula Na₃[Co(NO₂)₆]This compound is typically available as a yellow crystalline powder and is used in various chemical applications, particularly as a reagent in analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hexanitrocobaltate (III) can be synthesized by reacting cobalt nitrate hexahydrate with sodium nitrite in the presence of acetic acid and ethanol. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of sodium hexanitrocobaltate (III) involves similar reaction conditions but on a larger scale. The process includes the careful control of reactant concentrations, temperature, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium hexanitrocobaltate (III) primarily undergoes nitrosation reactions, where it acts as a nitrosation reagent for the conversion of aromatic amines to 1,3-diaryltriazenes . It can also participate in oxidation and substitution reactions under specific conditions.
Common Reagents and Conditions:
Nitrosation: Aromatic amines are commonly used as substrates, with sodium hexanitrocobaltate (III) serving as the nitrosation reagent.
Oxidation and Substitution: These reactions may involve various oxidizing agents and nucleophiles, depending on the desired products.
Major Products:
Nitrosation: The major products are 1,3-diaryltriazenes, which are formed with excellent yields.
Oxidation and Substitution: The products vary based on the specific reagents and conditions used.
Scientific Research Applications
Sodium hexanitrocobaltate (III) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for nitrosation reactions, facilitating the synthesis of various organic compounds.
Biology: It can be employed in biochemical assays to study the effects of nitrosation on biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of nitrosation reactions.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The primary mechanism of action of sodium hexanitrocobaltate (III) involves its role as a nitrosation reagent. It facilitates the transfer of nitroso groups to aromatic amines, leading to the formation of 1,3-diaryltriazenes. The molecular targets and pathways involved in this process include the activation of the nitrite ions and the subsequent reaction with the amine substrates .
Comparison with Similar Compounds
Sodium nitroferricyanide (III): Another nitrosation reagent with similar applications but different chemical properties.
Sodium hexachlororhodate (III): Used in various chemical reactions but with distinct reactivity compared to sodium hexanitrocobaltate (III).
Uniqueness: Sodium hexanitrocobaltate (III) is unique in its ability to efficiently facilitate nitrosation reactions with high yields and selectivity. Its specific reactivity and stability under various conditions make it a valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
CoH3N6Na3O12-3 |
|---|---|
Molecular Weight |
406.96 g/mol |
InChI |
InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;3*(H,2,3);3*1H;;;/q+3;;;;3*-2;3*+1/p-3 |
InChI Key |
XYYAYIYJWMCJAW-UHFFFAOYSA-K |
Canonical SMILES |
N([O-])[O-].N([O-])[O-].N([O-])[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


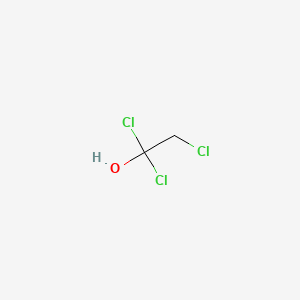
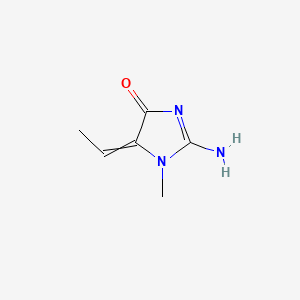
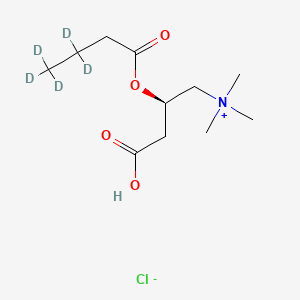

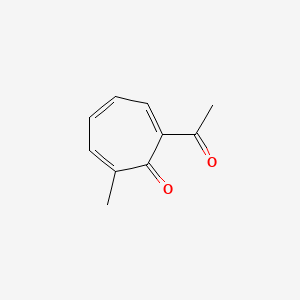
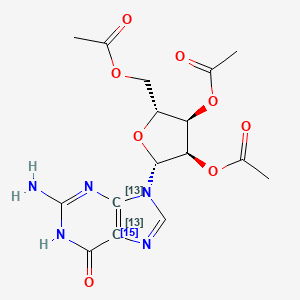


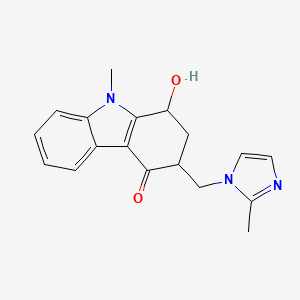
![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)
